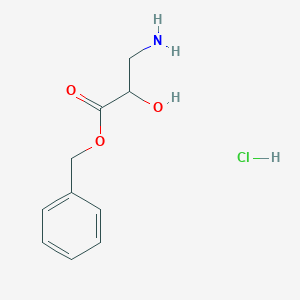![molecular formula C19H24F3N3O4 B12308401 Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrrolidinyl group through an aminoacetyl linkage. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-(trifluoromethyl)benzoyl chloride: This intermediate is synthesized by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.
Formation of the aminoacetyl intermediate: The 3-(trifluoromethyl)benzoyl chloride is then reacted with glycine to form the aminoacetyl intermediate.
Coupling with pyrrolidine: The aminoacetyl intermediate is coupled with (3S)-pyrrolidine under basic conditions to form the desired product.
Esterification: Finally, the product is esterified with tert-butyl alcohol in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, methyl ester
- Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, ethyl ester
- Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, propyl ester
Uniqueness
The uniqueness of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester lies in its specific ester group, which can influence its solubility, stability, and biological activity. The tert-butyl ester group provides steric hindrance, potentially affecting the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C19H24F3N3O4 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-14-7-8-25(11-14)15(26)10-23-16(27)12-5-4-6-13(9-12)19(20,21)22/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,23,27)(H,24,28) |
Clave InChI |
GMEDYAHVPDSLGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)
![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)
![7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12308338.png)
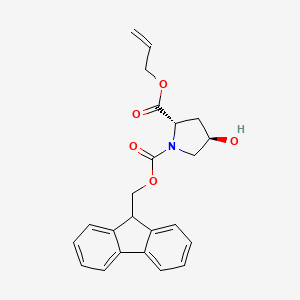
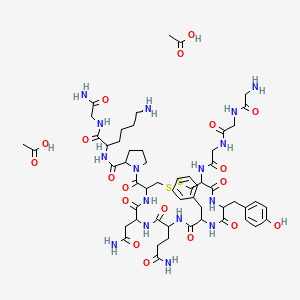

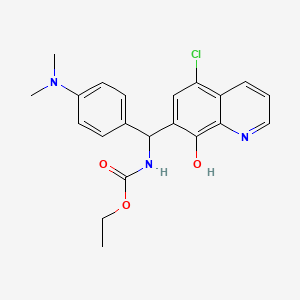
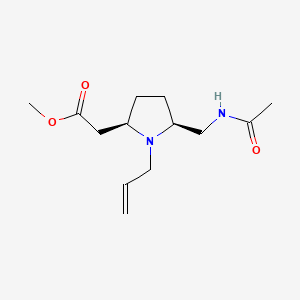
![(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate](/img/structure/B12308368.png)
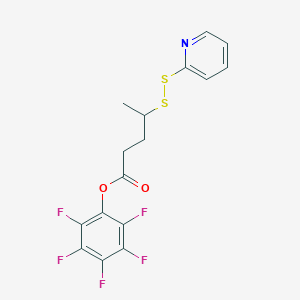
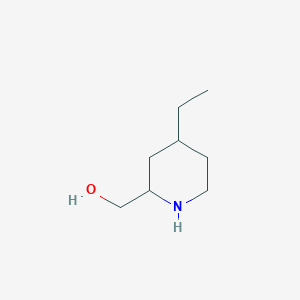
![1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one](/img/structure/B12308389.png)
